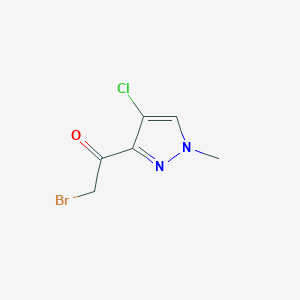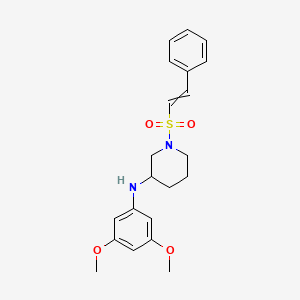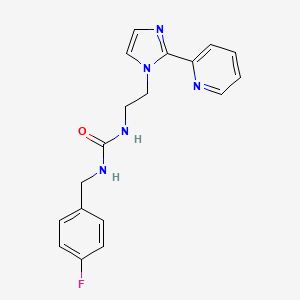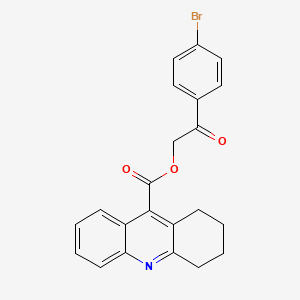
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)propanamide, also known as EDBT or Euk-134, is a synthetic compound that has gained significant attention in scientific research due to its potential use as an antioxidant and anti-inflammatory agent. EDBT belongs to the class of thiazole compounds and has a molecular weight of 306.36 g/mol.
作用機序
The mechanism of action of N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)propanamide is not fully understood. However, it is believed to act as a free radical scavenger and inhibit the production of reactive oxygen species (ROS). This compound has also been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect against oxidative stress, reduce inflammation, and improve mitochondrial function. In vivo studies have shown that this compound can reduce oxidative stress and inflammation in animal models of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of using N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)propanamide in lab experiments is its high potency and selectivity. This compound has been shown to be effective at low concentrations and does not exhibit significant toxicity. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)propanamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to protect against oxidative stress and improve mitochondrial function, which are key factors in the development of these diseases.
Another area of research is the development of novel this compound derivatives with improved solubility and bioavailability. This could lead to the development of more effective antioxidant and anti-inflammatory agents.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential use as an antioxidant and anti-inflammatory agent. This compound has been shown to protect against oxidative stress, reduce inflammation, and improve mitochondrial function. While there are limitations to its use in lab experiments, this compound has several advantages including high potency and selectivity. There are several future directions for research on this compound, including its potential use in the treatment of neurodegenerative disorders and the development of novel derivatives with improved solubility and bioavailability.
合成法
The synthesis of N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)propanamide involves the reaction of 3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-amine with propionyl chloride in the presence of an organic base. The reaction proceeds through the formation of an intermediate, which is then treated with sodium bicarbonate to yield the final product. This method of synthesis has been reported in several scientific publications and has been optimized for high yield and purity.
科学的研究の応用
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)propanamide has been extensively studied for its potential use in scientific research. One of the major areas of research has been its antioxidant properties. This compound has been shown to scavenge free radicals and protect against oxidative stress, which is a key factor in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
This compound has also been investigated for its anti-inflammatory properties. Inflammation is a complex process that plays a crucial role in the immune response. However, chronic inflammation can lead to tissue damage and contribute to the development of various diseases. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models.
特性
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-5-11(17)15-14-16(6-2)12-9(18-3)7-8-10(19-4)13(12)20-14/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENHXTAAOBKGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(2-Methoxyphenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2748319.png)

![7-Chloro-5-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2748322.png)

![4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2748324.png)

![5-((3,4-dimethoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748326.png)

![1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2748330.png)

![N-(2-(6-((1-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2748334.png)